molecular formula C20H18N2O5 B4817815 5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4817815
M. Wt: 366.4 g/mol
InChI Key: YFGZGXMQDUFQHG-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DMPT, is a pyrimidine derivative that has gained significant attention in the scientific community due to its unique properties. DMPT has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and organic chemistry.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the activation of the growth hormone-releasing hormone (GHRH) receptor, which leads to the stimulation of growth hormone secretion. 5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have a wide range of biochemical and physiological effects. In animals, 5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to increase growth hormone secretion, which leads to increased muscle growth and improved feed efficiency. 5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to have potential therapeutic effects on various diseases, including diabetes, obesity, and cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its ability to stimulate growth hormone secretion in animals, which can be useful in studying the effects of growth hormone on various physiological processes. However, one of the limitations of using 5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential toxicity, which can lead to adverse effects on animal health.

Future Directions

There are several future directions for the research on 5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is to study the potential therapeutic effects of 5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione on various diseases, including diabetes, obesity, and cancer. Another potential direction is to investigate the mechanisms underlying the effects of 5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione on cellular energy metabolism and growth hormone secretion. Additionally, future research could focus on developing safer and more effective methods for synthesizing and administering 5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione.
In conclusion, 5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has gained significant attention in the scientific community due to its unique properties. 5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and organic chemistry. While there are limitations to its use in lab experiments, the potential therapeutic effects of 5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione on various diseases and its ability to stimulate growth hormone secretion in animals make it a promising area of research for the future.

Scientific Research Applications

5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various scientific fields. In biochemistry, 5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have a significant impact on the regulation of growth hormone secretion in animals. In pharmacology, 5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have potential therapeutic effects on various diseases, including diabetes, obesity, and cancer.

properties

IUPAC Name

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-12-5-4-6-14(9-12)22-19(24)15(18(23)21-20(22)25)10-13-7-8-16(26-2)17(11-13)27-3/h4-11H,1-3H3,(H,21,23,25)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGZGXMQDUFQHG-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
Reactant of Route 5
5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-(3,4-dimethoxybenzylidene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

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